molecular formula C12H16BrNO2 B5723127 2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide

2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide

Cat. No. B5723127
M. Wt: 286.16 g/mol
InChI Key: DSJYFKXMDMJUGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide, also known as BDEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In breast cancer cells, 2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide has been shown to downregulate the expression of anti-apoptotic proteins and upregulate the expression of pro-apoptotic proteins. In plants, 2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide has been shown to increase the activity of enzymes involved in photosynthesis and carbon metabolism.
Biochemical and Physiological Effects
2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide has been shown to have various biochemical and physiological effects. In breast cancer cells, 2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide has been shown to induce DNA damage and cell cycle arrest. In plants, 2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide has been shown to increase chlorophyll content and photosynthetic rate. In animals, 2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide has been shown to have low acute toxicity and no mutagenic or genotoxic effects.

Advantages and Limitations for Lab Experiments

2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide has several advantages for lab experiments, including its low toxicity, easy synthesis, and potential applications in various fields. However, 2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide also has limitations, such as its limited solubility in water and potential for degradation over time.

Future Directions

There are several future directions for the study of 2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide. In medicine, further research could investigate the potential of 2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide as a therapeutic agent for other types of cancer. In agriculture, further research could investigate the optimal dosage and application methods for 2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide to maximize crop yield. In industry, further research could investigate the potential of 2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide as a green alternative to traditional surfactants and corrosion inhibitors.
Conclusion
In conclusion, 2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide is a chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide and its applications in medicine, agriculture, and industry.

Synthesis Methods

The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide involves the reaction of 2-(4-bromo-3,5-dimethylphenoxy)acetic acid with N-ethylhydroxylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified through recrystallization or column chromatography.

Scientific Research Applications

2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide has been studied for its potential applications in various scientific fields. In medicine, 2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide has been shown to have antitumor activity against human breast cancer cells by inducing apoptosis and inhibiting cell proliferation. In agriculture, 2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide has been investigated for its ability to enhance plant growth and improve crop yield. In industry, 2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide has been used as a surfactant in the production of emulsions and as a corrosion inhibitor for metals.

properties

IUPAC Name

2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-4-14-11(15)7-16-10-5-8(2)12(13)9(3)6-10/h5-6H,4,7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJYFKXMDMJUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)COC1=CC(=C(C(=C1)C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793182
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-bromo-3,5-dimethylphenoxy)-N-ethylacetamide

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